molecular formula C11H13N5O2 B11761418 methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B11761418
M. Wt: 247.25 g/mol
InChI Key: KYYFKZPMTVPSDH-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a complex organic compound that features a pyridine ring, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps. One common method involves the reaction of 5-amino-6-methyl-2-pyridinecarboxylic acid with methyl chloroformate to form the corresponding ester. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Hydrolysis reactions typically use acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole ring and pyridine ring play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-amino-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a triazole ring and a pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from simpler pyridine derivatives .

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 5-(5-amino-6-methylpyridin-2-yl)-3-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H13N5O2/c1-6-7(12)4-5-8(13-6)9-10(11(17)18-3)16(2)15-14-9/h4-5H,12H2,1-3H3

InChI Key

KYYFKZPMTVPSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=C(N(N=N2)C)C(=O)OC)N

Origin of Product

United States

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